Boc-Glu(OBzl)-ONp
Overview
Description
Boc-Glu(OBzl)-ONp is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Synthesis Analysis
Boc-Glu(OBzl)-ONp can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is a common glutamic acid derivative used in Boc SPPS .Molecular Structure Analysis
The molecular formula of Boc-Glu(OBzl)-ONp is C17H23NO6 . The SMILES string representation isCC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1
. Chemical Reactions Analysis
Boc-Glu(OBzl)-ONp is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease .Physical And Chemical Properties Analysis
Boc-Glu(OBzl)-ONp is a white to off-white powder with a molecular weight of 337.37 . It has a melting point of 95-99 °C . The compound should be stored at -20°C .Scientific Research Applications
Membrane Materials and Chiral Recognition : Molecularly imprinted polymeric membranes incorporating tripeptide residues like H–Glu(OBzl) are used for chiral recognition and enantioselective electrodialysis. These membranes show selective adsorption towards specific enantiomers, demonstrating potential in separation and purification processes (Yoshikawa, Ooi, & Izumi, 2001).
Synthesis of Bioactive Substances : The synthesis of bioactive substances, like Glu(Tau), involves intermediates such as Z-Glu(Tau)-OBzl. This process demonstrates the compound's role in creating biologically active peptides and the importance of protecting groups in peptide synthesis (Sebestyen et al., 2009).
Structural Analysis of Peptides : The compound has been used in the structural analysis of peptides, as seen in the study of the crystal structure of a decapeptide involving Boc-Aib-Glu(OBzl). This research provides insights into peptide interactions and conformation in the crystal state (Karle et al., 1990).
Peptide Synthesis and Characterization : It is used in the synthesis and characterization of oligophosphoseryl sequences in casein, highlighting its role in synthesizing complex peptide structures and elucidating phosphorylation processes in proteins (Paquet & Johns, 2009).
Solid-Phase Peptide Synthesis : The compound is involved in side reactions during solid-phase peptide synthesis, indicating its role in understanding and improving peptide synthesis methodologies (Hsieh, Demaine, & Gurusidaiah, 2009).
Safety And Hazards
properties
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDKXKMKRUDOMG-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu(OBzl)-ONp |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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